N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 852214-10-9
VCID: VC6327238
InChI: InChI=1S/C12H10FN3O2/c1-16-11(17)7-6-10(15-16)12(18)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,18)
SMILES: CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2F
Molecular Formula: C12H10FN3O2
Molecular Weight: 247.229

N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 852214-10-9

Cat. No.: VC6327238

Molecular Formula: C12H10FN3O2

Molecular Weight: 247.229

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide - 852214-10-9

Specification

CAS No. 852214-10-9
Molecular Formula C12H10FN3O2
Molecular Weight 247.229
IUPAC Name N-(2-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C12H10FN3O2/c1-16-11(17)7-6-10(15-16)12(18)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,18)
Standard InChI Key PNHQEKZEACVIJP-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2F

Introduction

Synthesis Methods

The synthesis of pyridazine derivatives often involves condensation reactions, cyclization, or substitution reactions. For compounds like N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a typical approach might involve the reaction of a pyridazine precursor with a fluorophenyl isocyanate or a similar reagent to form the carboxamide linkage.

Synthesis StepReagents/Conditions
Formation of Pyridazine RingVarious methods (e.g., condensation reactions)
Introduction of Fluorophenyl GroupFluorophenyl isocyanate or similar reagents
Formation of Carboxamide LinkageReaction conditions (e.g., temperature, solvent)

Biological Activities

Pyridazine derivatives have been explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a fluorophenyl group can enhance lipophilicity and potentially improve the compound's ability to interact with biological targets.

Biological ActivityPotential Mechanism
Antimicrobial ActivityInteraction with microbial enzymes or membranes
Anticancer ActivityInhibition of cell proliferation or induction of apoptosis
Anti-inflammatory ActivityModulation of inflammatory pathways

Research Findings and Future Directions

Given the lack of specific data on N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, further research is needed to explore its synthesis, chemical properties, and biological activities. Studies could involve in vitro assays to evaluate its potential as a therapeutic agent and in silico modeling to predict its interactions with biological targets.

Research AreaFuture Directions
Synthesis OptimizationExploration of efficient synthesis routes
Biological Activity ScreeningIn vitro and in vivo studies to assess therapeutic potential
Structural OptimizationMolecular modeling to enhance biological activity

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